

Synthesis and Manufacturing of Lipid 12T-O14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lipid 12T-O14*

Cat. No.: *B15574268*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 12T-O14 is a novel, amidine-incorporated degradable (AID) ionizable lipid that has demonstrated significant potential for the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA therapeutics. Its unique structural features, particularly the bulky benzene ring, are reported to enhance endosomal escape, a critical step in intracellular drug delivery. This technical guide provides a comprehensive overview of the synthesis and manufacturing of **Lipid 12T-O14**, including a detailed experimental protocol for its synthesis, characterization data, and methods for its incorporation into lipid nanoparticles. Furthermore, this document elucidates the proposed mechanism of action for endosomal escape and outlines the key manufacturing considerations for scalable production.

Introduction

The clinical success of mRNA-based vaccines has propelled the demand for advanced drug delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable cationic lipid is a critical component of LNPs, governing their efficacy in encapsulating and delivering nucleic acid payloads to the cytoplasm of target cells. **Lipid 12T-O14**, chemically known as tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate, is a next-generation ionizable lipid designed for enhanced delivery efficiency. A key innovation in its development is a "fast and facile" one-pot, tandem multi-component reaction that streamlines its synthesis, making it an attractive candidate for research and clinical development.[\[1\]](#)[\[2\]](#)[\[3\]](#)

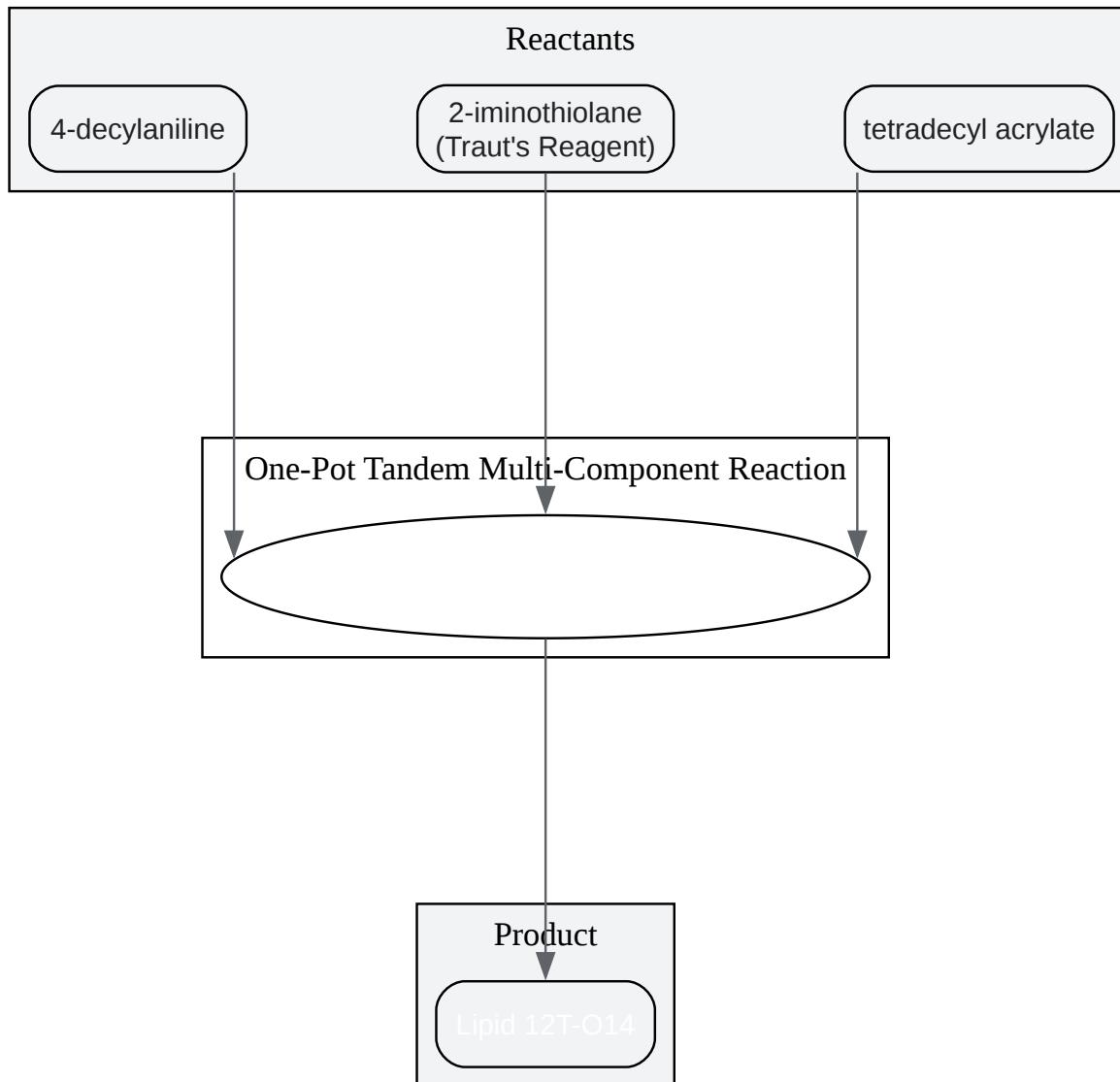
This guide serves as a core technical resource for professionals engaged in the research and development of nucleic acid therapeutics.

Synthesis of Lipid 12T-O14

The synthesis of **Lipid 12T-O14** is achieved through a one-pot, tandem multi-component reaction based on an amine-thiol-acrylate conjugation.^{[1][2]} This method offers a significant advantage over traditional multi-step lipid synthesis by being rapid (approximately 1 hour) and performed at room temperature.^{[1][2]}

Reaction Scheme

The synthesis involves the reaction of three key components: an amine (4-decylaniline), a thiol-generating reagent (2-iminothiolane hydrochloride, Traut's reagent), and an acrylate (tetradecyl acrylate).



[Click to download full resolution via product page](#)

Caption: One-pot synthesis of **Lipid 12T-O14**.

Experimental Protocol

Materials:

- 4-decylaniline

- 2-iminothiolane hydrochloride (Traut's reagent)
- Tetradecyl acrylate
- Ethanol (EtOH), anhydrous

Procedure:

- In a clean, dry reaction vessel, dissolve 4-decylaniline (1 equivalent) in anhydrous ethanol.
- To this solution, add 2-iminothiolane hydrochloride (1 equivalent).
- Finally, add tetradecyl acrylate (1 equivalent) to the reaction mixture.
- Sonicate the reaction mixture for 1 hour at room temperature.[2]
- The resulting solution containing **Lipid 12T-O14** in ethanol can be directly used for the formulation of lipid nanoparticles without the need for extensive purification.[2]

Characterization Data

The following table summarizes the key characterization data for **Lipid 12T-O14**.

Parameter	Value	Reference
Chemical Name	tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate	
Molecular Formula	C37H66N2O2S	
Molecular Weight	603.0 g/mol	
Appearance	Solid	
pKa	8.15	
Purity (HPLC)	≥95%	
¹ H NMR	Conforms to structure	
Mass Spec (M+H)	603.4	

Manufacturing of Lipid 12T-O14 Nanoparticles

Lipid 12T-O14 is a key component in the formulation of LNPs for nucleic acid delivery. The manufacturing process typically involves the controlled mixing of a lipid mixture in an organic solvent with an aqueous solution containing the nucleic acid payload.

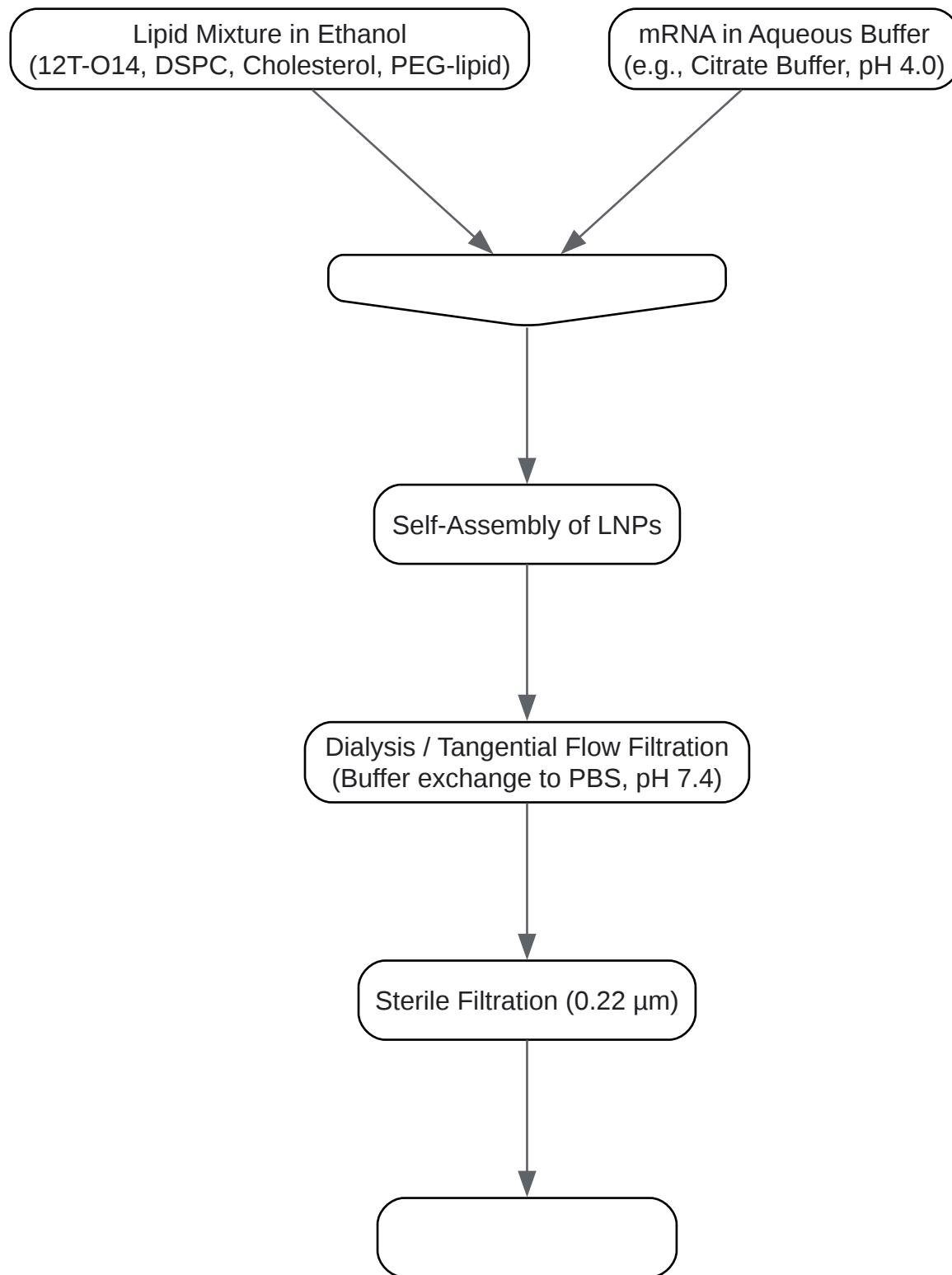
LNP Formulation Components

A typical LNP formulation incorporating **Lipid 12T-O14** consists of the following components:

Component	Function	Molar Ratio (%)
Lipid 12T-O14	Ionizable cationic lipid; facilitates encapsulation and endosomal escape	50
DSPC	Helper phospholipid; structural integrity	10
Cholesterol	Stabilizes the LNP structure	38.5
DMG-PEG2000	PEGylated lipid; provides steric stability and controls particle size	1.5

Manufacturing Workflow

Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.

[Click to download full resolution via product page](#)

Caption: LNP manufacturing workflow.

Experimental Protocol for LNP Formulation

Materials:

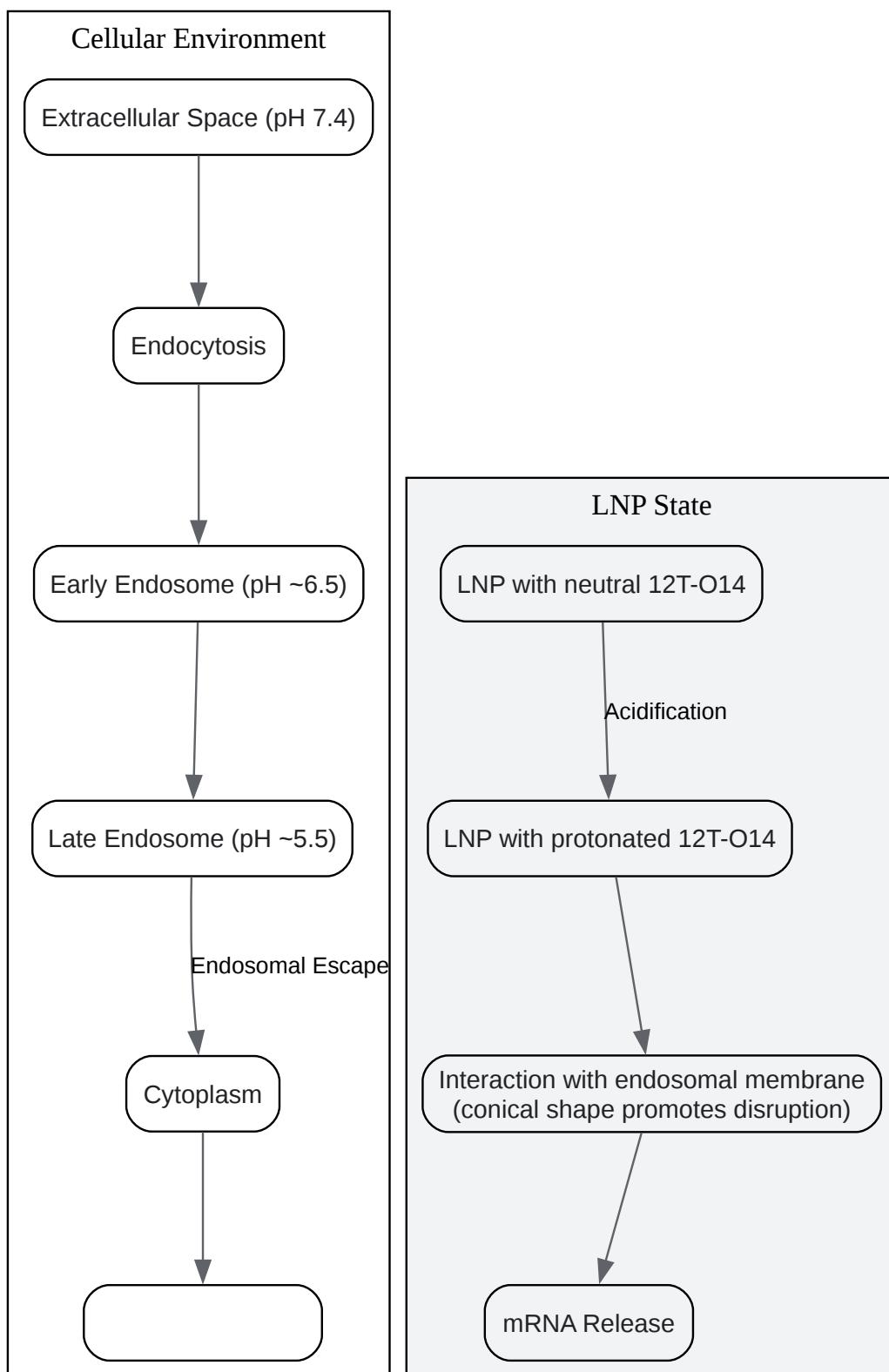
- **Lipid 12T-O14**, DSPC, Cholesterol, DMG-PEG2000
- Ethanol
- mRNA
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

Procedure:

- Prepare a lipid stock solution in ethanol containing **Lipid 12T-O14**, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
- Prepare an mRNA solution in citrate buffer (pH 4.0).
- Set up the microfluidic mixing device with two inlet streams.
- Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through the other at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.
- The resulting LNP suspension is collected and immediately subjected to dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH.
- The final LNP formulation is sterilized by passing it through a 0.22 μ m filter.

Mechanism of Action: Endosomal Escape

A critical attribute of **Lipid 12T-O14** is its ability to facilitate the escape of the mRNA payload from the endosome into the cytoplasm. The proposed mechanism is driven by the protonation of the amidine headgroup in the acidic environment of the endosome and the unique conical shape of the lipid.[3]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of endosomal escape.

Description of the Process:

- Endocytosis: LNPs containing **Lipid 12T-O14** are taken up by cells via endocytosis. In the neutral pH of the extracellular environment, the amidine headgroup of 12T-O14 is largely uncharged.
- Endosomal Acidification: As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the amidine headgroup of **Lipid 12T-O14**, resulting in a net positive charge.
- Membrane Interaction and Disruption: The positively charged 12T-O14 interacts with the negatively charged lipids of the endosomal membrane. The bulky benzene ring in the structure of 12T-O14 is hypothesized to act as a "wedge," giving the lipid a more conical shape.^[3] This molecular geometry promotes the formation of non-bilayer lipid phases, leading to the destabilization and disruption of the endosomal membrane.
- mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.

Conclusion

Lipid 12T-O14 represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its facile one-pot synthesis addresses a key bottleneck in the development and manufacturing of LNP-based therapeutics. The unique structural features of **Lipid 12T-O14** contribute to its enhanced ability to facilitate endosomal escape, a crucial determinant of transfection efficiency. This technical guide provides a foundational resource for researchers and drug developers, offering detailed protocols and a mechanistic understanding to support the utilization of **Lipid 12T-O14** in the development of next-generation mRNA and siRNA therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and Manufacturing of Lipid 12T-O14: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574268#synthesis-and-manufacturing-of-lipid-12t-o14>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com